molecular formula C19H18O6 B3065479 4',7-Tetrahydrodaidzein diacetate CAS No. 457655-68-4

4',7-Tetrahydrodaidzein diacetate

Cat. No.: B3065479
CAS No.: 457655-68-4
M. Wt: 342.3 g/mol
InChI Key: DNYPQVFQEQIQQK-UHFFFAOYSA-N
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Description

4’,7-Tetrahydrodaidzein diacetate is a chemical compound with the molecular formula C19H18O6 and a molecular weight of 342.34 g/mol . It is a derivative of daidzein, an isoflavone found in soy products. This compound is characterized by the presence of two acetate groups attached to the tetrahydrodaidzein core, which is a hydrogenated form of daidzein.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’,7-Tetrahydrodaidzein diacetate typically involves the hydrogenation of daidzein followed by acetylation. The hydrogenation process reduces the double bonds in the daidzein molecule, converting it into tetrahydrodaidzein. This is usually achieved using a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The resulting tetrahydrodaidzein is then acetylated using acetic anhydride in the presence of a base like pyridine to form 4’,7-Tetrahydrodaidzein diacetate .

Industrial Production Methods: Industrial production of 4’,7-Tetrahydrodaidzein diacetate follows similar synthetic routes but on a larger scale. The process involves the use of industrial hydrogenation reactors and large quantities of acetic anhydride for the acetylation step. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4’,7-Tetrahydrodaidzein diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: It can be further reduced to form fully saturated derivatives.

    Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C is used for reduction.

    Substitution: Nucleophilic reagents such as amines or alcohols can be used to replace the acetate groups.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Fully saturated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4’,7-Tetrahydrodaidzein diacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’,7-Tetrahydrodaidzein diacetate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    Daidzein: The parent compound from which 4’,7-Tetrahydrodaidzein diacetate is derived.

    Genistein: Another isoflavone with similar estrogenic activity.

    Equol: A metabolite of daidzein with high estrogen-like activity.

Uniqueness: 4’,7-Tetrahydrodaidzein diacetate is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of acetate groups enhances its solubility and stability, making it a valuable compound for various applications .

Properties

IUPAC Name

[4-(7-acetyloxy-4-hydroxy-3,4-dihydro-2H-chromen-3-yl)phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O6/c1-11(20)24-14-5-3-13(4-6-14)17-10-23-18-9-15(25-12(2)21)7-8-16(18)19(17)22/h3-9,17,19,22H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYPQVFQEQIQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2COC3=C(C2O)C=CC(=C3)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432982
Record name 4 ,7-Tetrahydrodaidzein diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

457655-68-4
Record name 4 ,7-Tetrahydrodaidzein diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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